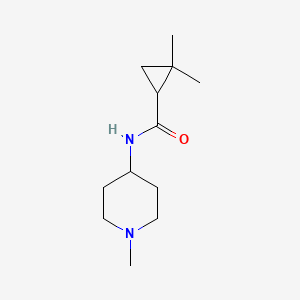
N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide” is a complex organic molecule. It contains a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole group is a five-membered ring with four nitrogen atoms and one carbon atom . The morpholine group is a six-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrazoles are known to participate in a variety of reactions due to their high nitrogen content .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Tetrazoles are generally stable under normal conditions but can decompose under high heat .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Tetrazole derivatives, including the compound , have been studied for their antibacterial properties. The presence of the tetrazole moiety can enhance lipophilicity and bioavailability, making these compounds effective against various bacterial strains. They have been shown to interact with bacterial enzymes and receptors, leading to potential use in treating bacterial infections .
Anticancer Activity
The compound’s structural features allow it to interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research indicates that tetrazole derivatives can be effective against lung cancer, particularly non-small cell lung cancer (NSCLC), by disrupting the proliferation of tumor cells .
Antitubercular Potential
Given the global health challenge posed by tuberculosis (TB), tetrazole derivatives are being explored for their antitubercular activity. The compound’s ability to interact with Mycobacterium tuberculosis, the bacterium responsible for TB, makes it a candidate for developing new TB treatments .
Anti-Inflammatory Properties
The tetrazole ring in the compound has been associated with anti-inflammatory effects. This is particularly relevant in chronic inflammatory conditions, where long-term treatment is needed without the adverse effects associated with traditional anti-inflammatory drugs .
Antifungal Efficacy
Similar to their antibacterial action, tetrazole derivatives have shown promise in treating fungal infections. Their mechanism of action includes disrupting the cell wall synthesis of fungi, leading to potential applications in antifungal therapies .
Pharmacokinetic Enhancement
Tetrazole derivatives are known to improve the pharmacokinetic profile of pharmaceuticals. By substituting the carboxylic acid group, they can increase the drug’s stability, absorption, and overall effectiveness, making the compound a valuable addition to drug design and development .
Wirkmechanismus
Target of Action
The primary target of the compound N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is a fungal enzyme known as CYP51 . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for maintaining the integrity of cell membranes .
Mode of Action
N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide acts as an azole metalloenzyme inhibitor that targets fungal CYP51 . By binding and inhibiting CYP51, this compound is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) . It has demonstrated activity against various Candida species .
Biochemical Pathways
The primary biochemical pathway affected by N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51, this compound prevents the formation of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Result of Action
The molecular and cellular effects of N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting the formation of ergosterol, a key component of these membranes, the compound causes cell death and is thus effective against various Candida species .
Action Environment
The efficacy and stability of N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide can be influenced by various environmental factorsIts high selectivity for cyp51 over human cytochrome p450s suggests that it may be relatively stable and effective in a variety of environments .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzyl-5-oxo-N-[4-(tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-18-12-28-11-17(24(18)10-14-4-2-1-3-5-14)19(27)21-15-6-8-16(9-7-15)25-13-20-22-23-25/h1-9,13,17H,10-12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYOZBUPIKQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

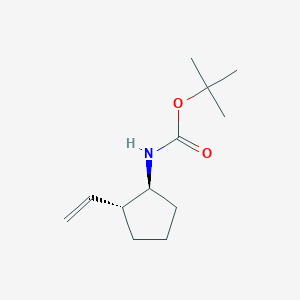
![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)
![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)
![(E)-1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2559885.png)
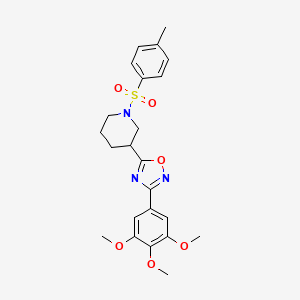
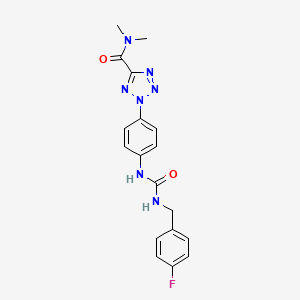
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559892.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)
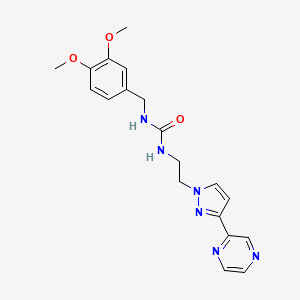
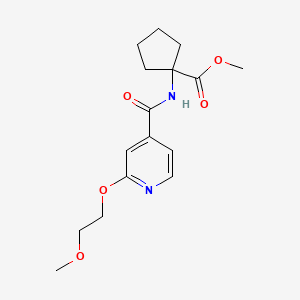
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559900.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2559903.png)
